molecular formula C18H13N5O B7834555 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile

3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile

Cat. No.: B7834555
M. Wt: 315.3 g/mol
InChI Key: SQDGVUVUXFAZSN-UHFFFAOYSA-N
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Description

The compound identified as “3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Properties

IUPAC Name

3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-9-11-4-3-5-12(8-11)23-10-15(24)16(17(23)20)18-21-13-6-1-2-7-14(13)22-18/h1-8H,10,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGVUVUXFAZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC(=C2)C#N)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC(=C2)C#N)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form the initial compound.

    Intermediate Steps: Various intermediates are formed through a series of reactions, including condensation, cyclization, and substitution reactions.

    Final Product Formation: The final product, this compound, is obtained after purification and isolation from the reaction mixture.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

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